molecular formula C16H22N2O5 B3178971 Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate CAS No. 877317-26-5

Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate

Cat. No. B3178971
CAS RN: 877317-26-5
M. Wt: 322.36 g/mol
InChI Key: QCOPAKPZXWRKIO-UHFFFAOYSA-N
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Description

Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate, also known as BTBC, is an organic compound with the molecular formula C12H18N2O4. It is a colorless, odorless, and crystalline solid which is insoluble in water. BTBC is commonly used in various scientific research applications, such as organic synthesis, biochemical studies, and physiological studies. This compound has a wide range of applications due to its unique properties and various advantages over other compounds.

Scientific Research Applications

Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate has a wide range of scientific research applications, including organic synthesis, biochemical studies, and physiological studies. The compound is commonly used in organic synthesis due to its ability to form stable bonds with other molecules, which makes it useful for forming a variety of compounds. This compound is also used in biochemical studies, as it can be used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, this compound is often used in physiological studies, as it can be used to study the effects of various compounds on the body.

Mechanism of Action

The mechanism of action of Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate is not fully understood. However, it is believed that the compound acts as a chelating agent, which means that it binds to metal ions and prevents them from binding to other molecules. This prevents the metal ions from participating in biochemical reactions, which can alter the structure and function of proteins, enzymes, and other biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The main advantage of using Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate in laboratory experiments is its ability to form stable bonds with other molecules. This makes it useful for forming a variety of compounds and studying the structure and function of proteins, enzymes, and other biological molecules. However, this compound is not soluble in water, which can make it difficult to use in certain experiments. In addition, the compound is relatively expensive, which can limit its use in some experiments.

Future Directions

The potential future directions for using Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate in scientific research include further studies on its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research into its mechanism of action could lead to new and improved methods for using the compound in laboratory experiments. Finally, further studies on the synthesis of this compound could lead to more efficient and cost-effective methods for producing the compound.

properties

IUPAC Name

benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-10-13(19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOPAKPZXWRKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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